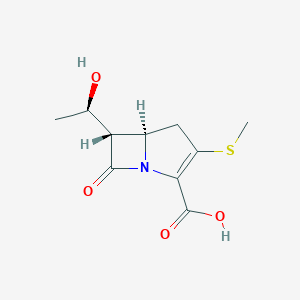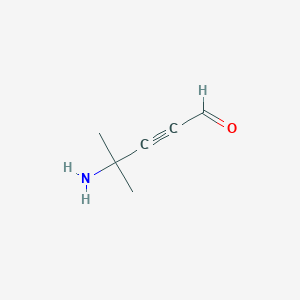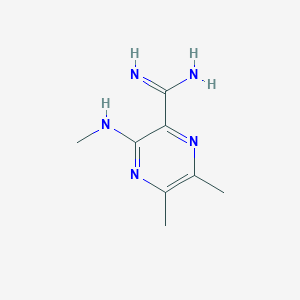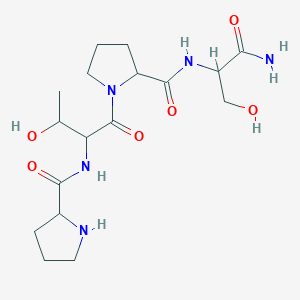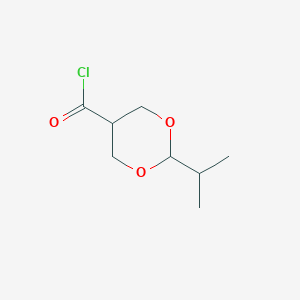
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride, also known as DIOC, is a chemical compound that has been used in various scientific research applications. It is a highly reactive molecule that can be easily synthesized and has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride is not well understood. However, it is believed that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride reacts with various functional groups, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride a useful tool for the modification of proteins and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride are not well studied. However, it is known that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can react with various functional groups in proteins and peptides, which can lead to changes in their biochemical and physiological properties. These changes can be exploited for the development of new drugs and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility. 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can be used to modify a wide range of functional groups in proteins and peptides, making it a useful tool for studying their properties. However, the limitations of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, which can lead to unwanted side reactions, and its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many future directions for the use of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in scientific research. One direction is the development of new drugs and materials based on the reactivity of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride with proteins and peptides. Another direction is the study of the biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride on living organisms. Finally, the development of new methods for the synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride and its derivatives could lead to new applications in various fields.
Métodos De Síntesis
The synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride involves the reaction of 2-(propan-2-yl)-1,3-dioxolane-5-methanol with thionyl chloride. The reaction takes place at room temperature and yields 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents. In biochemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a reagent for the modification of proteins and peptides. In materials science, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a building block for the synthesis of functional materials.
Propiedades
Número CAS |
116193-73-8 |
|---|---|
Nombre del producto |
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride |
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-dioxane-5-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
BIRALNDXXLEWHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCC(CO1)C(=O)Cl |
SMILES canónico |
CC(C)C1OCC(CO1)C(=O)Cl |
Sinónimos |
1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



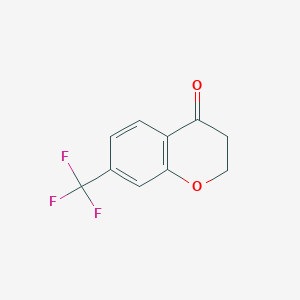
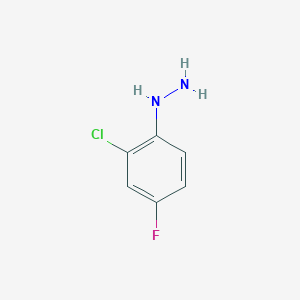
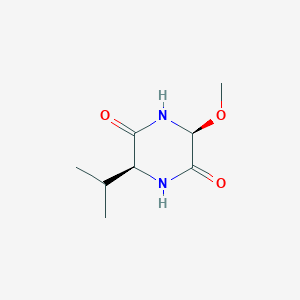
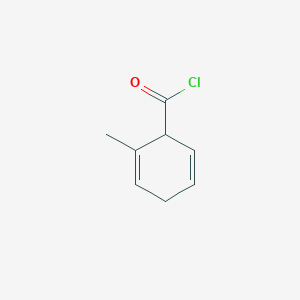
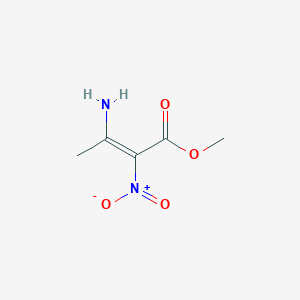
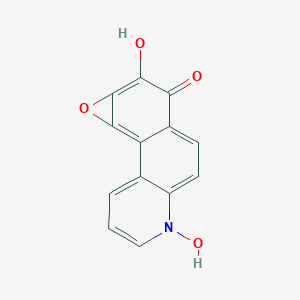
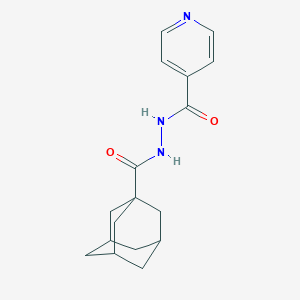
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
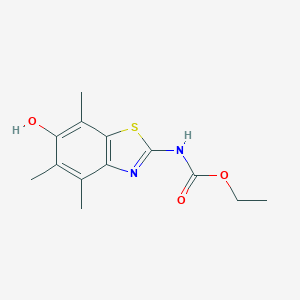
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
